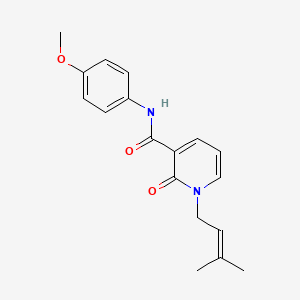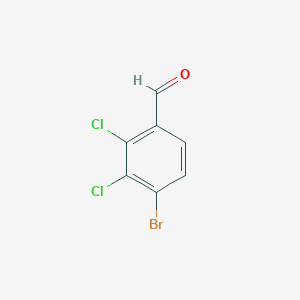![molecular formula C16H13ClN2O5 B2790629 {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 878567-56-7](/img/structure/B2790629.png)
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound. It belongs to a class of chemical compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound is characterized by a combination of functional groups that lend it unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves several steps:
Preparation of Starting Materials: : The synthesis begins with the preparation of key starting materials, including 4-(Methoxycarbonyl)aniline and 2-chloropyridine-3-carboxylic acid.
Formation of the Carbamoyl Intermediate: : The next step involves the reaction of 4-(Methoxycarbonyl)aniline with a suitable carbamoylating agent, such as phosgene or a carbonyldiimidazole, under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: : The carbamoyl intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Industrial processes often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Automated equipment and advanced purification techniques, like recrystallization and chromatography, are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents, resulting in the reduction of certain functional groups within the molecule.
Substitution: : The compound is capable of undergoing substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: : Sodium hydroxide (NaOH), sodium methoxide (NaOMe)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced compounds with hydrogenated functional groups.
Substitution: : Substituted derivatives where the chloro group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound's effects are mediated by its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. Similar compounds include:
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-bromopyridine-3-carboxylate: : Shares a similar core structure but has a bromine atom instead of a chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-fluoropyridine-3-carboxylate: : Contains a fluorine atom in place of the chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-iodopyridine-3-carboxylate: : Features an iodine atom instead of a chlorine atom.
Each of these compounds exhibits distinct chemical and physical properties due to the different halogen atoms, influencing their reactivity and applications.
Eigenschaften
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-23-15(21)10-4-6-11(7-5-10)19-13(20)9-24-16(22)12-3-2-8-18-14(12)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHUIOLKGBPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2790547.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2790552.png)




![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)
![1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2790563.png)
![2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
